2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid
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Overview
Description
The compound “2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid” is a derivative of fluorene . Fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an additional fused ring. It forms colorless needles and is soluble in common organic solvents. It is used as a building block in various fields of chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C22H17NO4 . It contains a fluorene moiety, which is a tricyclic system with two benzene rings fused to a central cyclopentane ring .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature.Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group is used for the protection of the amine group, and the coupling reaction is carried out using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final deprotection step involves the removal of the Fmoc group using a base such as piperidine.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methyl 4,4-dimethylpentanoate", "Fluorenylmethoxycarbonyl chloride", "N,N'-dicyclohexylcarbodiimide", "N,N'-diisopropylcarbodiimide", "Diethyl ether", "Piperidine" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with methyl 4,4-dimethylpentanoate to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid", "The Fmoc group is introduced onto the amine group of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid using fluorenylmethoxycarbonyl chloride and a base such as diisopropylethylamine", "The protected amine is coupled with the acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide to form 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid", "The final deprotection step involves the removal of the Fmoc group using a base such as piperidine to obtain the final product" ] } | |
CAS No. |
1693678-72-6 |
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 |
Purity |
95 |
Origin of Product |
United States |
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